![molecular formula C20H25N3O5 B2444756 2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097893-67-7](/img/structure/B2444756.png)
2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, TAK-659 has gained significant attention due to its promising therapeutic potential and unique mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Pyrimidines, including derivatives similar in structure to the compound , are pivotal in biology and medicine. Their structural features, such as tautomerism, significantly influence molecular recognition processes essential for pharmaceuticals. For instance, studies on different tautomeric forms of pyrimidine cations have unveiled their complex crystallization behaviors, showcasing pyrimidine's versatility in drug design and molecular engineering (A. Rajam et al., 2017).
Heterocyclic Chemistry and Antimicrobial Potential
The exploration of pyrimidine-linked heterocyclic compounds reveals their significant antimicrobial and insecticidal potentials. Such studies underline pyrimidine derivatives' role in developing new therapeutic agents, highlighting their importance in addressing emerging antibiotic resistance (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Polymer Science
Pyrimidine rings are integral to synthesizing novel polyimides, which are high-performance polymers with exceptional thermal stability and mechanical properties. These materials are crucial for advanced engineering applications, including electronics and aerospace, where material properties such as dielectric constants and thermal resistance are critical (Xiaolong Wang et al., 2006).
Antioxidant Properties
The study of pyrimidine derivatives has also extended to evaluating their antioxidant properties. Such research provides foundational knowledge for developing new antioxidants with potential applications in pharmaceuticals and food preservation (M. Wijtmans et al., 2004).
Propiedades
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-12-10-17(22-13(2)21-12)28-14-8-9-23(11-14)20(24)15-6-7-16(25-3)19(27-5)18(15)26-4/h6-7,10,14H,8-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDUQDQZBLDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
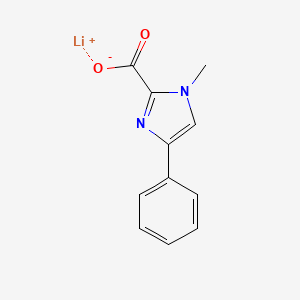
![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2444675.png)
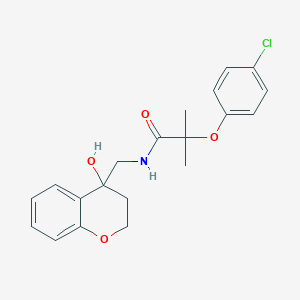
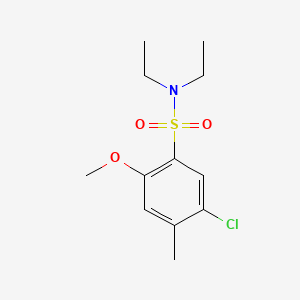

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)
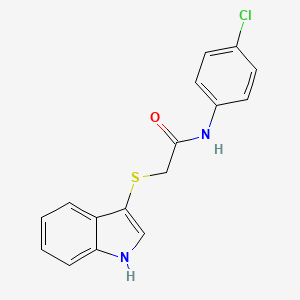
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/no-structure.png)
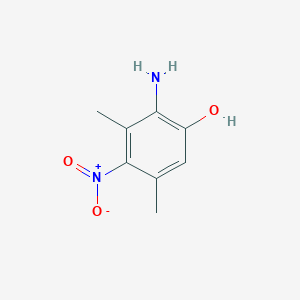
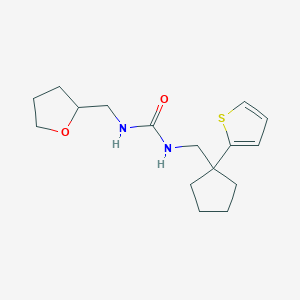
![Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2444694.png)
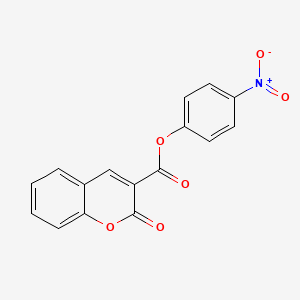
![N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444696.png)
